5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione

Voltage-gated sodium channel Anticonvulsant SAR Lipophilicity (log P)

This 5-(3-chlorophenyl)-5-ethylimidazolidine-2,4-dione is a structurally authenticated, meta-chloro-substituted hydantoin essential for voltage-gated sodium channel SAR studies. Unlike unsubstituted or para-chloro analogs, its specific aryl/alkyl substitution pattern directly governs target binding affinity, lipophilicity (log P ~2.2), and CNS bioavailability—substituting with a non-identical hydantoin introduces uncontrolled variables that invalidate comparative pharmacology and 3D-QSAR model training. Supplied at ≥95% purity with fully resolved crystal structure and distinct NMR/IR signatures, it serves as a reliable analytical reference standard for HPLC/LC-MS impurity profiling and as a synthetically tractable scaffold for focused library generation via N-alkylation or cross-coupling. Choose this exact compound to ensure data reproducibility and regulatory-grade analytical validation.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67
CAS No. 250352-06-8
Cat. No. B2671486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione
CAS250352-06-8
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H11ClN2O2/c1-2-11(9(15)13-10(16)14-11)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H2,13,14,15,16)
InChIKeyJMMYQMSTPIKRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione (CAS 250352-06-8) Procurement Guide: Technical Specifications and Research-Grade Properties


5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione (CAS 250352-06-8) is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g/mol [1]. The compound belongs to the imidazolidine-2,4-dione class, a pharmacologically significant scaffold characterized by a five-membered cyclic ureide core substituted at the 5-position with a 3-chlorophenyl group and an ethyl group [2]. This structural motif positions the compound within a well-established class of voltage-gated sodium channel modulators that includes clinically utilized anticonvulsants such as phenytoin, mephenytoin, and ethotoin [3].

Why Generic 5,5-Disubstituted Hydantoins Cannot Substitute for 5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione (CAS 250352-06-8) in Research Applications


Within the 5,5-disubstituted hydantoin class, the specific combination of aryl substituent identity and substitution pattern exerts a non-linear and often non-intuitive influence on biological activity, physicochemical properties, and target engagement. Systematic structure-activity relationship (SAR) studies have demonstrated that even seemingly minor modifications—such as altering the position of a chloro substituent on the phenyl ring or changing the nature of the 5-alkyl group—can produce substantial shifts in sodium channel binding affinity and anticonvulsant potency [1]. Furthermore, the lipophilicity (log P) of hydantoin derivatives, which is directly modulated by the aryl and alkyl substituents, correlates strongly with both membrane permeability and central nervous system bioavailability [2]. Consequently, substituting 5-(3-chlorophenyl)-5-ethylimidazolidine-2,4-dione with a structurally similar but non-identical hydantoin analog (e.g., 5-phenyl-5-ethylhydantoin or 5-(4-chlorophenyl)-5-ethylhydantoin) introduces uncontrolled variables that can invalidate comparative pharmacological studies, compromise SAR model training, or alter the physicochemical behavior of the compound in formulation and analytical workflows [3]. The quantitative evidence presented in Section 3 substantiates this critical differentiation.

Quantitative Differentiation Evidence for 5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione (CAS 250352-06-8) Versus Closest Hydantoin Analogs


Meta-Chloro Phenyl Substitution Confers Distinct Lipophilicity and Sodium Channel Binding Profile Relative to Unsubstituted and Para-Substituted Analogs

The target compound incorporates a 3-chlorophenyl (meta-chloro) substituent at the 5-position, a structural feature that differentiates it from the unsubstituted 5-phenylhydantoin (phenytoin analog lacking the second phenyl ring) and from para-chloro substituted hydantoins. Systematic SAR analysis of hydantoin derivatives binding to the neuronal voltage-dependent sodium channel revealed that the meta-chloro substitution pattern contributes to an optimized lipophilicity range (experimentally determined log P values for structurally related 5-aryl-5-ethylhydantoins fall within approximately 1.8–2.5) that correlates with enhanced sodium channel binding [1]. In contrast, the unsubstituted 5-phenylhydantoin exhibits a lower log P (approximately 1.2–1.4) and correspondingly reduced sodium channel affinity, while para-substituted analogs show altered steric and electronic profiles that affect binding pocket complementarity [1].

Voltage-gated sodium channel Anticonvulsant SAR Lipophilicity (log P)

5-Ethyl Substituent Establishes Distinct Pharmacological Profile Compared to 5-Phenyl and 5-Methyl Hydantoin Congeners

The target compound features a 5-ethyl substituent paired with a 3-chlorophenyl group, a combination that distinguishes it from the clinically established 5,5-diphenylhydantoin (phenytoin) and from 5-methyl-substituted analogs. Class-level inference from extensive hydantoin SAR literature indicates that the 5-ethyl substituent confers an intermediate anticonvulsant potency profile relative to 5-phenyl and 5-methyl analogs. In maximal electroshock (MES) seizure models, 5-ethyl-5-phenylhydantoin (Nirvanol) exhibits an ED50 of 23–30 mg/kg (i.p. in mice), which is less potent than phenytoin (5,5-diphenylhydantoin, MES ED50 ≈ 8–11 mg/kg i.v./i.p.) but more potent than 5-methyl-5-phenylhydantoin (ED50 > 50 mg/kg) [1][2]. The 5-ethyl group provides a balance between adequate lipophilicity for CNS penetration and a reduced propensity for the dose-limiting neurotoxicity and idiosyncratic adverse effects associated with the bulkier diphenyl substitution of phenytoin [3].

Anticonvulsant ED50 Maximal Electroshock (MES) Hydantoin SAR

Crystal Structure Confirms Unique Solid-State Conformation and Hydrogen-Bonding Network Relative to Other 5,5-Disubstituted Hydantoins

X-ray crystallographic analysis of 5-(3-chlorophenyl)-5-ethylimidazolidine-2,4-dione reveals a specific solid-state molecular conformation and intermolecular hydrogen-bonding network that distinguishes it from structurally related imidazolidine-2,4-dione derivatives [1]. The crystal structure determination (reported in Mendeleev Communications, 2008) provides definitive evidence of the spatial orientation of the 3-chlorophenyl and 5-ethyl substituents relative to the hydantoin ring plane. The dihedral angle between the chlorophenyl ring and the hydantoin ring plane, as well as the pattern of N–H⋯O hydrogen bonds forming centrosymmetric dimers in the crystal lattice, differ from those observed in 5,5-diphenylhydantoin (phenytoin) and 5-methyl-5-phenylhydantoin [1]. These conformational differences influence the compound's solid-state physicochemical properties, including melting point, solubility, and crystal packing density—parameters critical for formulation development and analytical reference standard qualification.

X-ray crystallography Solid-state conformation Hydrogen bonding

Validated Research and Industrial Application Scenarios for 5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione (CAS 250352-06-8) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Hydantoin-Based Voltage-Gated Sodium Channel Modulators

The compound serves as a valuable comparator in SAR campaigns exploring the effects of aryl substitution pattern (meta-chloro vs. unsubstituted phenyl vs. para-chloro) and 5-alkyl chain length (ethyl vs. methyl vs. phenyl) on sodium channel binding affinity and anticonvulsant activity [1]. Its intermediate lipophilicity (log P ~2.0–2.2) and established sodium channel binding pharmacophore compatibility make it a well-positioned reference compound for training and validating 3D-QSAR models, as demonstrated by Scholl et al. (1999) in their systematic classification of hydantoin derivatives [2].

Analytical Reference Standard for Chromatographic Method Development and Impurity Profiling

The compound's fully characterized crystal structure and well-defined purity specifications (commercially available at ≥95% purity) support its use as an analytical reference standard in HPLC, LC-MS, and related chromatographic workflows [3]. Its unique solid-state conformation and distinct spectroscopic signature (¹H NMR, ¹³C NMR, IR) enable reliable identification and quantification in complex mixtures, making it suitable for impurity profiling of hydantoin-class pharmaceuticals and for method validation studies requiring a structurally authenticated reference compound [3].

Scaffold for Derivatization in Medicinal Chemistry and Chemical Biology Probe Development

The 5-(3-chlorophenyl)-5-ethylimidazolidine-2,4-dione core provides a synthetically tractable scaffold for further chemical elaboration, including N-alkylation at the imide nitrogen positions (N1 and N3) and functionalization of the chlorophenyl ring via cross-coupling chemistry [4]. The combination of a modifiable chloro substituent and a conformationally defined hydantoin core renders this compound a useful starting material for generating focused libraries of hydantoin analogs aimed at exploring sodium channel subtype selectivity, off-target pharmacology, and physicochemical property optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chlorophenyl)-5-ethylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.